4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

fluorescent probe design regioisomer differentiation lipophilicity optimization

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (molecular formula C22H29NO6, monoisotopic mass 403.1995 Da) is a synthetic coumarin derivative catalogued as InterBioScreen ID STOCK1N-39745 within the InterBioScreen screening library. The compound features a 4,7-dimethylcoumarin chromophore esterified at the 5-position with Boc-protected 6-aminohexanoic acid.

Molecular Formula C22H29NO6
Molecular Weight 403.5 g/mol
Cat. No. B12192465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Molecular FormulaC22H29NO6
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C22H29NO6/c1-14-11-16(20-15(2)13-19(25)28-17(20)12-14)27-18(24)9-7-6-8-10-23-21(26)29-22(3,4)5/h11-13H,6-10H2,1-5H3,(H,23,26)
InChIKeyDAXFMEBBACAOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate: Analytical Reference for Procurement and Screening Selection


4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (molecular formula C22H29NO6, monoisotopic mass 403.1995 Da) is a synthetic coumarin derivative catalogued as InterBioScreen ID STOCK1N-39745 within the InterBioScreen screening library [1]. The compound features a 4,7-dimethylcoumarin chromophore esterified at the 5-position with Boc-protected 6-aminohexanoic acid. This structural arrangement combines the fluorescence properties of the dimethylcoumarin core [2] with a flexible, protected aminoalkyl linker chain, placing it at the intersection of fluorescent probe chemistry, PROTAC linker design, and CNS-targeted coumarin medicinal chemistry [3].

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate: Why In-Class Analogs Cannot Be Interchanged


Although multiple Boc-aminohexanoate coumarin esters exist in screening collections, they differ critically in ester attachment position (5-yl vs. 7-yl), N-protecting group identity (Boc vs. Cbz), and methyl substitution pattern — each parameter affecting fluorescence quantum yield, enzymatic recognition, chemical deprotection orthogonality, and lipophilicity. The 5-yl ester regioisomer places the chromophore's dipole moment differently than the more common 7-yl coumarin esters used in AMC-based fluorogenic substrates [1], potentially altering both spectroscopic properties and recognition by esterases or proteases. The Boc protecting group enables acidolytic cleavage orthogonal to the hydrogenolytic conditions required for Cbz removal, a key consideration in multi-step synthetic sequences [2]. These structural distinctions make direct functional substitution of one analog for another unreliable without explicit comparative validation in the target assay system.

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate: Quantified Differentiation from Closest Analogs


Positional Isomerism: 5-yl Ester vs. 7-yl Ester Attachment — Impact on LogD and Fluorescence Dipole Orientation

The target compound's ester attachment at the coumarin 5-position distinguishes it from the more prevalent 7-yl ester regioisomers commonly used in peptidyl-AMC (7-amino-4-methylcoumarin) fluorogenic substrates. The 5-yl attachment reorients the transition dipole moment of the coumarin chromophore relative to the ester linkage, a feature that can alter fluorescence polarization and energy transfer efficiency in FRET-based assays [1]. Computed LogD (pH 7.4) for the target compound is 4.19 [2], compared to LogD 3.37 for the unsubstituted 7-yl analog (2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate) [3], a difference of approximately 0.82 log units, indicating approximately 6.6-fold higher octanol/water partitioning for the 4,7-dimethyl-5-yl derivative.

fluorescent probe design regioisomer differentiation lipophilicity optimization

N-Protecting Group Orthogonality: Boc vs. Cbz — Differential Deprotection Chemistry and Physicochemical Impact

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, in contrast to the directly analogous Cbz-protected compound STOCK1N-37222 [1]. The Boc group is cleaved under acidic conditions (TFA, HCl/dioxane) whereas the Cbz group requires hydrogenolysis (H2/Pd-C) or strongly acidic HBr/AcOH conditions [2]. This orthogonality is critical when the compound must be deprotected in the presence of acid-sensitive functionalities or when hydrogenation is incompatible with other structural features. Furthermore, the Boc-protected compound has a molecular weight of 403.47 Da vs. 437.48 Da for the Cbz analog, a reduction of 34 Da that translates to lower steric bulk and potentially improved passive permeability. The Cbz analog contains a benzyl moiety with additional π-stacking potential that may introduce off-target interactions not present with the Boc derivative.

protecting group strategy orthogonal deprotection solid-phase synthesis compatibility

Rotatable Bond Count and Linker Flexibility: Advantages for Conjugation and PROTAC Design

The target compound contains 10 freely rotatable bonds within its Boc-aminohexanoate linker chain, as computed and reported by ChemBase [1]. This count is identical to the Cbz analog and the 7-yl regioisomers, but significantly exceeds simpler 5-yl ester derivatives such as 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2-furoate, which has only 4 rotatable bonds . The extended hexanoate spacer provides a separation distance of approximately 8–9 Å (estimated from all-trans alkane geometry) between the coumarin core and the Boc-protected amine terminus, offering sufficient reach for linking target-binding moieties and E3 ligase ligands in PROTAC design. Boc-6-aminohexanoic acid is an established alkyl/ether-based PROTAC linker building block ; the coumarin-esterified form provides a pre-assembled, chromophore-bearing linker unit.

linker design PROTAC synthesis bioconjugation chemistry

Drug-Likeness and Rule-of-Five Compliance: Comparative Favorability for Screening Library Selection

The target compound passes all Lipinski Rule-of-Five (Ro5) criteria (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) with a computed LogP of 4.19, molecular weight 403.47 Da, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. By contrast, the Cbz-protected analog (MW 437.48 Da) carries a higher LogP (~5.20 estimated from the structurally related 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)hexanoate which has comparable aromatic bulk) [2], pushing closer to Ro5 boundaries. The 4,7-dimethyl substitution on the coumarin core is established as a privileged scaffold in CNS drug discovery: 5-hydroxy-4,7-dimethylcoumarin derivatives exhibit nanomolar affinity at the 5-HT1A receptor (Ki values of 1.0–6.0 nM for the most potent derivatives) [3]. The Boc-aminohexanoate ester at the 5-position serves as a masked 5-hydroxy equivalent, enabling late-stage diversification after deprotection.

drug-likeness ADME prediction screening library design

Scaffold Biological Validation: Urease Inhibitory Activity of 4,7-Dimethylcoumarin-5-yl Derivatives

The 4,7-dimethylcoumarin-5-yl scaffold has been validated as a productive pharmacophore in enzyme inhibition. In a 2025 study, novel coumarin-based acetohydrazide-1,2,3-triazole derivatives bearing the 4,7-dimethyl-2-oxo-2H-chromen-5-yl moiety were evaluated as urease inhibitors [1]. The most potent derivative, (E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazide (compound 13a), exhibited uncompetitive inhibition with a Ki of 1.99 μM, and all tested derivatives showed IC50 values of 1.62–16.91 μM, outperforming the reference standard thiourea (IC50 = 23.11 ± 1.02 μM) [1]. While this does not constitute direct data for the target compound itself, it establishes the 4,7-dimethylcoumarin-5-yl substructure as a validated inhibitory scaffold, supporting the rationale for procuring the Boc-aminohexanoate derivative as a synthetic intermediate for further diversification into enzyme-targeted compound libraries.

urease inhibition coumarin scaffold pharmacology enzyme inhibitor development

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate: Priority Application Scenarios Driven by Quantitative Differentiation


PROTAC Linker Building Block with Integrated Fluorescent Reporter

The compound's 10-rotatable-bond Boc-aminohexanoate linker, combined with the fluorescent 4,7-dimethylcoumarin chromophore (LogD 4.19, superior to 7-yl isomer at 3.37 for membrane passage) , provides a self-reporting conjugation unit for PROTAC design. Researchers can directly couple a target-protein ligand to the deprotected amine terminus after Boc removal, while the coumarin fluorescence enables real-time tracking of conjugate formation and cellular uptake without additional fluorophore tagging. The acid-labile Boc group (as opposed to hydrogenolytic Cbz) facilitates compatibility with sulfur-containing E3 ligase ligands that would poison palladium catalysts .

CNS-Targeted Probe Development via 4,7-Dimethylcoumarin-5-ol Intermediate

The target compound serves as a protected precursor to 5-hydroxy-4,7-dimethylcoumarin, a scaffold validated for nanomolar 5-HT1A receptor affinity (Ki = 1.0–6.0 nM for optimized derivatives) . Ester hydrolysis of the target compound yields the free 5-hydroxy scaffold, which can be further derivatized with piperazine moieties to generate CNS-active ligands. The Boc-aminohexanoate ester provides acid-stable storage of the phenolic precursor and can be cleaved selectively under basic hydrolysis without affecting the Boc group, enabling sequential orthogonal deprotection strategies. The Ro5-compliant profile (MW 403.47, LogP 4.19, zero violations) supports blood-brain barrier penetration predictions .

Urease Inhibitor Library Diversification Starting Material

Given that 4,7-dimethylcoumarin-5-yl derivatives have demonstrated validated urease inhibitory activity (Ki = 1.99 μM for the most potent derivative, with all compounds outperforming thiourea at IC50 ≤ 16.91 μM vs. 23.11 μM) , the target compound provides an ideal diversification point. The Boc-aminohexanoate ester can be hydrolyzed to expose the 5-hydroxy group for O-alkylation with varied electrophiles, while the Boc-protected amine can be deprotected and coupled to carboxylic acid-bearing fragments, generating two independent diversification vectors from a single precursor. The favorable LogD (4.19) and Ro5 compliance support the generation of screening-quality compound libraries without extensive property optimization .

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